molecular formula C24H25N5O2 B14104108 N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B14104108
M. Wt: 415.5 g/mol
InChI Key: SUFQNFBNAHXVQL-UHFFFAOYSA-N
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Description

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a pyrazolo[1,5-d][1,2,4]triazine derivative characterized by a central 4-oxopyrazolo-triazinone scaffold. Key structural features include:

  • An N-ethyl and N-(3-methylphenyl) substitution on the acetamide moiety.
  • A 4-ethylphenyl group at the 2-position of the pyrazolo-triazinone ring.

Its structural complexity underscores the importance of substituent effects on physicochemical properties and bioactivity.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H25N5O2/c1-4-18-9-11-19(12-10-18)21-14-22-24(31)28(25-16-29(22)26-21)15-23(30)27(5-2)20-8-6-7-17(3)13-20/h6-14,16H,4-5,15H2,1-3H3

InChI Key

SUFQNFBNAHXVQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N(CC)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, followed by the introduction of the ethyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate biological pathways.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Fluorine) : Enhance metabolic stability but may reduce solubility due to increased lipophilicity .
  • Alkyl vs.
  • Bulkier Chains (e.g., Piperidinylpropyl) : Improve pharmacokinetic profiles but may complicate synthesis and purification .

Biological Activity

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazolo[1,5-d][1,2,4]triazin derivatives. Its structure can be represented as follows:

  • Chemical Formula : C₂₁H₂₃N₃O
  • Molecular Weight : 347.43 g/mol

The presence of various functional groups in its structure suggests diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-d][1,2,4]triazin scaffold. For instance, derivatives have shown significant inhibition against various cancer cell lines, including:

Compound IDCell LineIC50 (nM) Mean ± SD
12MCF-797 ± 1.7
13HepG-259 ± 0.94
14HCT-11645 ± 1.6

These results indicate that the compound may exhibit selective cytotoxicity towards tumor cells, potentially through mechanisms such as CDK2 inhibition, which is crucial for cancer cell proliferation .

Anti-inflammatory Activity

Another significant aspect of this compound is its ability to inhibit the NLRP3 inflammasome pathway. This pathway plays a critical role in inflammatory processes and diseases such as diabetes and cardiovascular disorders. The compound has been identified as a promising candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of related pyrazolo compounds have also been explored. Some derivatives have demonstrated effective antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Study on Anticancer Effects

A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple cancer types. Notably, the compound exhibited lower toxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index.

Study on Inflammation

In another case study focusing on inflammation models in vitro and in vivo, the compound was administered to mice with induced inflammatory responses. The results indicated a significant decrease in pro-inflammatory cytokines and markers associated with inflammation, supporting its potential use in treating inflammatory diseases.

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